5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol is an organic compound with significant applications in various fields It is characterized by the presence of a phenol group substituted with a nitro group, a chloro group, and a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol typically involves the following steps:
Nucleophilic Aromatic Substitution: The synthesis begins with the nucleophilic aromatic substitution of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions include quinones, amino derivatives, and substituted phenols.
Wissenschaftliche Forschungsanwendungen
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceuticals, including antidepressants and anti-inflammatory agents.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Materials Science: It serves as a precursor for the synthesis of advanced materials with unique properties, such as high thermal stability and flame resistance.
Wirkmechanismus
The mechanism of action of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)phenol: This compound lacks the nitro group and has different chemical properties and applications.
4-(Trifluoromethyl)phenol: This compound lacks both the chloro and nitro groups, resulting in distinct reactivity and uses.
Eigenschaften
CAS-Nummer |
42874-63-5 |
---|---|
Molekularformel |
C13H7ClF3NO4 |
Molekulargewicht |
333.64 g/mol |
IUPAC-Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol |
InChI |
InChI=1S/C13H7ClF3NO4/c14-9-5-7(13(15,16)17)1-4-12(9)22-8-2-3-10(18(20)21)11(19)6-8/h1-6,19H |
InChI-Schlüssel |
WYTRKEWETULQOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.